Avn 944

Catalog No.
S548854
CAS No.
297730-17-7
M.F
C25H27N5O5
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avn 944

CAS Number

297730-17-7

Product Name

Avn 944

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AVN 944, AVN-944, AVN944, carbamic acid, ((1S)-1-(3-((((3-methoxy-4-(5-oxazolyl)phenyl)amino)carbonyl)amino)phenyl)ethyl)-, (1R)-1-(cyanomethyl)propyl ester

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

The exact mass of the compound Avn-944 is 477.20122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Avn 944 (also known as VX-944), CAS 297730-17-7, is an orally bioavailable, highly selective, non-nucleoside inhibitor of inosine monophosphate dehydrogenase (IMPDH). Unlike traditional nucleoside analogs, Avn 944 functions as an uncompetitive or noncompetitive inhibitor that directly binds the enzyme-substrate complex, effectively depleting intracellular guanosine triphosphate (GTP) pools without incorporating into nucleic acids [1]. With a remarkably high binding affinity (Ki = 6–10 nM for human IMPDH isoforms), it serves as a premium pharmacological tool and precursor for advanced hematological and antiviral research, offering superior baseline stability and predictable pharmacodynamics compared to older-generation IMPDH inhibitors [1].

Generic substitution of Avn 944 with older IMPDH inhibitors—such as the nucleoside analogs tiazofurin and ribavirin, or the uncompetitive inhibitor mycophenolic acid (MPA)—frequently fails in rigorous experimental and procurement contexts due to fundamental differences in metabolic processing. Nucleoside analogs require complex intracellular phosphorylation to become active dinucleotides, making them highly susceptible to resistance via downregulation of salvage pathway kinases and prone to off-target toxicities through unintended DNA/RNA incorporation [1]. Conversely, while MPA does not require activation, it exhibits significantly lower potency and often necessitates esterification (as mycophenolate mofetil) to achieve adequate bioavailability [1]. Avn 944 bypasses these metabolic bottlenecks entirely; its direct, activation-free binding mechanism ensures highly reproducible target engagement, making it a more reliable choice for assays requiring precise, dose-dependent GTP depletion without confounding nucleic acid interference[1].

Superior Target Affinity in IMPDH Inhibition vs. Mycophenolic Acid

Avn 944 demonstrates profound binding affinity for human IMPDH isoforms, achieving a Ki of 6–10 nM [1]. In direct contrast, the classic uncompetitive inhibitor mycophenolic acid (MPA) typically exhibits an EC50 in the 240 nM range, making Avn 944 substantially more potent at the enzymatic level . This quantitative advantage allows researchers to achieve complete enzyme saturation at nanomolar concentrations, drastically reducing the required compound input and minimizing the risk of solvent-induced artifacts in high-throughput screening environments.

Evidence DimensionIMPDH Binding Affinity (Ki / EC50)
Target Compound DataAvn 944 (Ki = 6–10 nM)
Comparator Or BaselineMycophenolic Acid (EC50 ~ 240 nM)
Quantified Difference>20-fold higher enzymatic potency
ConditionsIn vitro human IMPDH1/IMPDH2 enzymatic assays

Enables ultra-low dosing in biochemical assays, reducing procurement volumes and eliminating off-target interactions common at micromolar concentrations.

Elimination of Intracellular Activation Bottlenecks vs. Tiazofurin

A critical differentiator for Avn 944 is its status as a non-nucleoside inhibitor that does not require intracellular metabolic activation [1]. The standard comparator, tiazofurin, must be phosphorylated and adenylated into the dinucleotide BAD to exert its inhibitory effect, a process that introduces high assay-to-assay variability and rapid resistance via kinase downregulation [1]. By binding directly to the IMPDH complex, Avn 944 provides immediate, predictable inhibition, ensuring that observed phenotypic changes are strictly tied to the administered dose rather than the cell line's metabolic competence.

Evidence DimensionRequirement for intracellular kinase activation
Target Compound DataDirect binding (No activation required)
Comparator Or BaselineTiazofurin (Requires conversion to active dinucleotide BAD)
Quantified DifferenceAbsolute elimination of metabolic dependency
ConditionsCellular proliferation and resistance-modeling assays

Guarantees reproducible pharmacodynamics across diverse cell lines, preventing false negatives in cells with deficient purine salvage pathways.

Exceptionally High Selectivity Index in Antiviral Screening vs. Ribavirin

In comparative antiviral efficacy models, such as those targeting Orthopoxviruses, Avn 944 exhibits an exceptionally wide therapeutic window. Quantitative profiling revealed that Avn 944 possesses a Selectivity Index (SI = CC50/IC50) of 666.7[1]. In the exact same assay conditions, the standard antiviral ribavirin achieved an SI of only 7.7, while MPA reached 10.6 [1]. This massive differential indicates that Avn 944 can suppress viral replication at concentrations hundreds of times lower than its cytotoxic threshold, providing an unparalleled margin of safety for complex cell-based assays.

Evidence DimensionSelectivity Index (SI = CC50 / IC50)
Target Compound DataAvn 944 (SI = 666.7)
Comparator Or BaselineRibavirin (SI = 7.7) and MPA (SI = 10.6)
Quantified Difference>60-fold to >80-fold higher selectivity index
ConditionsMPXV-infected cell models (IC50 vs CC50 via WST assay)

Essential for procurement in antiviral drug discovery, as it allows researchers to definitively separate true viral inhibition from generalized host-cell cytotoxicity.

Enhanced Potency in Primary Hematological Malignancy Models vs. MPA

When evaluated against primary acute myeloid leukemia (AML) blast cells, Avn 944 demonstrates potent anti-proliferative activity with IC50 values ranging from 20 to 200 nM [1]. Head-to-head preclinical evaluations confirm that Avn 944 is 3 to 40 times more potent than MPA in these primary patient-derived models[1]. Furthermore, its efficacy is maintained regardless of FLT3 mutation status, making it a highly reliable benchmark compound for translational oncology research where generic IMPDH inhibitors fail to achieve complete cytostasis.

Evidence DimensionCellular Viability Inhibition (IC50)
Target Compound DataAvn 944 (IC50 = 20–200 nM)
Comparator Or BaselineMycophenolic Acid (3 to 40-fold higher IC50)
Quantified Difference3x to 40x greater anti-leukemic potency
ConditionsPrimary AML patient-derived blast viability assays

Justifies the selection of Avn 944 as the primary IMPDH inhibitor for hematological oncology research, ensuring robust data in hard-to-treat primary cell lines.

High-Throughput Antiviral Screening and Assay Standardization

Because of its massive Selectivity Index (SI > 600) compared to ribavirin, Avn 944 is a highly effective reference standard for developing antiviral assays (e.g., against poxviruses or arenaviruses). It allows researchers to establish baseline viral suppression without the confounding cytotoxic effects that plague nucleoside analogs [2].

Translational Modeling of Acute Myeloid Leukemia (AML)

Given its 3- to 40-fold higher potency over mycophenolic acid in primary AML blasts, Avn 944 is the preferred IMPDH inhibitor for ex vivo hematological modeling. Its independence from FLT3 mutation status makes it a universal tool for investigating GTP depletion in aggressive, rapidly proliferating leukemias [3].

Synergistic Chemotherapy Formulation Studies

Because Avn 944 does not incorporate into DNA or RNA, it is highly suited for combination therapy research. Procurement of Avn 944 allows formulation scientists to test synergistic effects with standard chemotherapeutics (like daunorubicin) without the overlapping nucleic-acid toxicities inherent to drugs like tiazofurin[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

477.20121898 Da

Monoisotopic Mass

477.20121898 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I3NPL1V48Q

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (unspecified), lymphoma (unspecified), multiple myeloma, and pancreatic cancer.

Pharmacology

Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.

Mechanism of Action

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses.

Other CAS

297730-17-7

Wikipedia

Avn-944

Dates

Last modified: 08-15-2023
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
2: Huang M, Itahana K, Zhang Y, Mitchell BS. Depletion of guanine nucleotides leads to the Mdm2-dependent proteasomal degradation of nucleostemin. Cancer Res. 2009 Apr 1;69(7):3004-12. doi: 10.1158/0008-5472.CAN-08-3413. Epub 2009 Mar 24. PubMed PMID: 19318567.
3: Hamilton JM, Harding MW, Genna T, Bol DK. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers. J Clin Pharmacol. 2009 Jan;49(1):30-8. doi: 10.1177/0091270008325149. Epub 2008 Oct 29. PubMed PMID: 18971325.
4: Floryk D, Thompson TC. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. Int J Cancer. 2008 Nov 15;123(10):2294-302. doi: 10.1002/ijc.23788. PubMed PMID: 18712736; PubMed Central PMCID: PMC2887704.
5: Chen L, Pankiewicz KW. Recent development of IMP dehydrogenase inhibitors for the treatment of cancer. Curr Opin Drug Discov Devel. 2007 Jul;10(4):403-12. Review. PubMed PMID: 17659481.
6: Huang M, Ji Y, Itahana K, Zhang Y, Mitchell B. Guanine nucleotide depletion inhibits pre-ribosomal RNA synthesis and causes nucleolar disruption. Leuk Res. 2008 Jan;32(1):131-41. Epub 2007 Apr 25. PubMed PMID: 17462731

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